2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with appropriate reagents to form the desired nitrile compound. One common method involves the use of acid catalysis for the condensation reaction . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions often result in the formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole: Known for its anti-inflammatory and antioxidant activities.
4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Exhibits good antitubercular activity.
Uniqueness
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-8(2,5-10)6-3-11-4-7(9)12-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGVHYZXIGUEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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